molecular formula C12H12ClNO4S B2498211 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287283-32-1

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2498211
CAS RN: 2287283-32-1
M. Wt: 301.74
InChI Key: OFHMFJQELUDDNJ-UHFFFAOYSA-N
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Description

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, commonly known as NBPC-MS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonyl chloride derivative of a bicyclo[1.1.1]pentane scaffold, which makes it an interesting molecule for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of NBPC-MS involves the covalent modification of the proteasome active site. The sulfonyl chloride group of NBPC-MS reacts with the nucleophilic residues of the proteasome active site, resulting in the inhibition of proteasome activity. This inhibition leads to the accumulation of misfolded proteins and ultimately results in cell death.
Biochemical and Physiological Effects
NBPC-MS has been shown to exhibit potent antiproliferative activity against cancer cell lines. It has also been reported to induce apoptosis and inhibit angiogenesis. Additionally, NBPC-MS has been shown to have anti-inflammatory and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using NBPC-MS in lab experiments is its high potency and selectivity towards the proteasome. However, its reactivity towards other nucleophilic residues may limit its application in certain experiments. Moreover, the synthesis of NBPC-MS requires specialized equipment and expertise, which may make it challenging for some researchers to use.

Future Directions

There are several future directions for the study of NBPC-MS. One potential direction is the development of new analogs of NBPC-MS with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of NBPC-MS. Additionally, the use of NBPC-MS in combination with other drugs may enhance its therapeutic potential.

Synthesis Methods

The synthesis of NBPC-MS involves the reaction of 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

NBPC-MS has been extensively studied for its potential application in drug discovery and materials science. Its unique bicyclo[1.1.1]pentane scaffold makes it an interesting molecule for the development of new drugs with improved pharmacological properties. It has been reported that NBPC-MS can act as a potent inhibitor of proteasome activity, which is a promising target for the treatment of cancer and other diseases.

properties

IUPAC Name

[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c13-19(17,18)8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMFJQELUDDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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